molecular formula C23H20ClN3O2S2 B2386504 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1261018-33-0

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No. B2386504
CAS RN: 1261018-33-0
M. Wt: 470
InChI Key: JQTHSLCFWRCDJT-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide” is a chemical compound with the linear formula C26H24ClN3O2S2 .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide. The cyclization of the title compound is confirmed through FT-IR, NMR, and LCMS data .

Thiazolidinone Scaffold

The thiazolidinone ring system, present in this compound, is a core structure found in various pharmaceutically important molecules. Thiazolidinones exhibit diverse biological activities, including antimicrobial, anticonvulsant, anti-HIV, anti-inflammatory, anticancer, antioxidant, antitubercular, antihistaminic, antiviral, and antidiabetic properties . This suggests that the compound may have potential therapeutic applications.

Nonlinear Optics

Studies have confirmed the potential applications of this compound in nonlinear optics. Second and third harmonic generation studies at different wavelengths reveal that its static and dynamic polarizability are significantly higher than that of urea . This property could be exploited for optical devices and materials.

Antitubercular Activity

While the compound’s antitubercular activity has not been explicitly reported, related derivatives have been investigated. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) for in vitro antitubercular activity . Further exploration of the compound’s potential in this area is warranted.

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14(2)15-4-3-5-17(12-15)25-20(28)13-31-23-26-19-10-11-30-21(19)22(29)27(23)18-8-6-16(24)7-9-18/h3-12,14H,13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTHSLCFWRCDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide

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